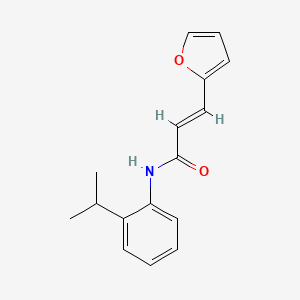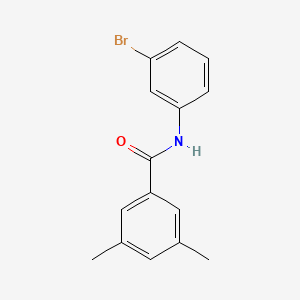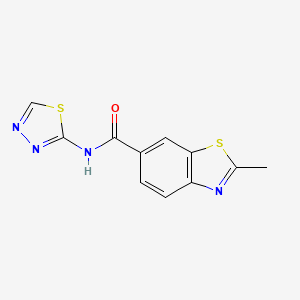![molecular formula C15H15BrN2O3S B5707775 2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as BME, is a chemical compound that has been studied extensively for its potential applications in scientific research. BME is a hydrazide derivative that contains both bromine and methoxy groups, as well as a thienyl ring. This compound has shown promising results in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and anti-inflammatory properties, this compound has also been shown to have antioxidant activity. It has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, in cells. This compound has also been shown to have potential as a treatment for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has several advantages as a chemical compound for use in scientific research. It is relatively easy to synthesize, and has been shown to have a wide range of potential applications. However, there are also limitations to its use in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Other areas of research include its potential as an anti-inflammatory agent and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments based on this compound.
Synthesemethoden
2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide can be synthesized using a variety of methods, including condensation reactions and hydrazine-based reactions. One common method involves the reaction of 2-bromo-4-methoxyphenol with thiosemicarbazide to form the corresponding hydrazone, which is then reacted with 2-bromoacetyl bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have potential as a radiosensitizer. Other areas of research include its potential as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10(14-4-3-7-22-14)17-18-15(19)9-21-13-6-5-11(20-2)8-12(13)16/h3-8H,9H2,1-2H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVUKYDINJMHG-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)
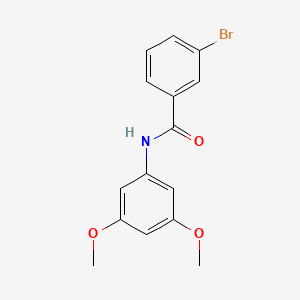


![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)
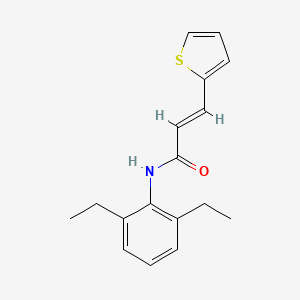
![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
